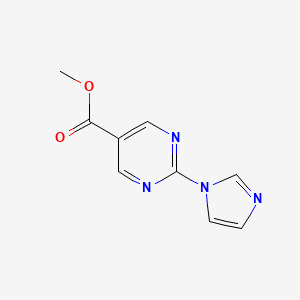

methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

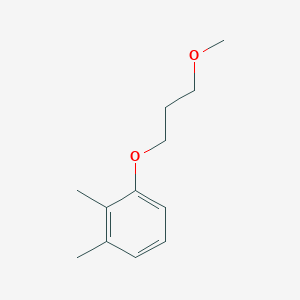

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound has been synthesized using various methods and has shown promising results in various scientific applications.

Scientific Research Applications

Anticancer Properties

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate exhibits promising anticancer activity. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines. Mechanistic studies suggest that it interferes with cell division and induces apoptosis, making it a candidate for further drug development .

Antifungal Activity

This compound has demonstrated antifungal properties against pathogenic fungi. It inhibits fungal growth by disrupting cell membrane integrity or interfering with essential metabolic pathways. Researchers are investigating its efficacy against specific fungal infections, including candidiasis and aspergillosis .

Anti-inflammatory Effects

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate shows anti-inflammatory potential. It modulates inflammatory mediators, such as cytokines and prostaglandins, which play crucial roles in immune responses. This property makes it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antiviral Applications

Studies have explored the antiviral activity of this compound. It inhibits viral replication by targeting specific viral enzymes or proteins. Researchers are investigating its effectiveness against RNA viruses, including influenza and hepatitis C virus .

Neuroprotective Effects

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate has shown neuroprotective properties in preclinical models. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings open avenues for potential treatments in neurodegenerative diseases .

Cardiovascular Applications

Researchers have explored the cardiovascular effects of this compound. It may influence blood vessel function, platelet aggregation, and vascular inflammation. Investigations are ongoing to determine its potential in managing cardiovascular diseases, such as hypertension and atherosclerosis .

Mechanism of Action

Target of Action

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a compound that contains an imidazole ring . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities .

properties

IUPAC Name |

methyl 2-imidazol-1-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-8(14)7-4-11-9(12-5-7)13-3-2-10-6-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIMDRJEFXVOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2690127.png)

![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)

![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/no-structure.png)

![7-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2690143.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B2690146.png)